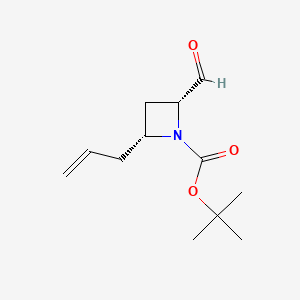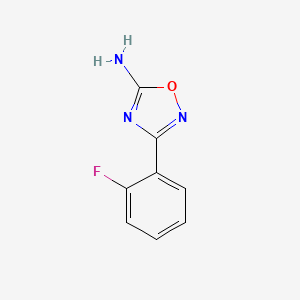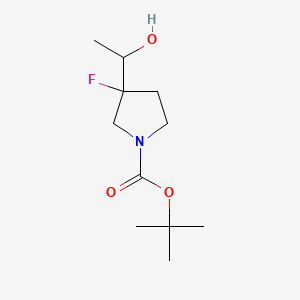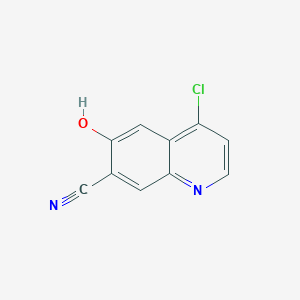
tert-butyl (2R,4R)-2-formyl-4-prop-2-enylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,4R)-2-formyl-4-prop-2-enylazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a formyl group, and an azetidine ring
Preparation Methods
The synthesis of tert-butyl (2R,4R)-2-formyl-4-prop-2-enylazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the azetidine ring, followed by the introduction of the formyl and prop-2-enyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
tert-Butyl (2R,4R)-2-formyl-4-prop-2-enylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-enyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2R,4R)-2-formyl-4-prop-2-enylazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4R)-2-formyl-4-prop-2-enylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.
Comparison with Similar Compounds
tert-Butyl (2R,4R)-2-formyl-4-prop-2-enylazetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: Another compound with a tert-butyl group and an azetidine ring, but with different functional groups.
tert-Butanesulfinamide: A compound used in the synthesis of N-heterocycles, which shares some structural similarities but has different applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-2-formyl-4-prop-2-enylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-5-6-9-7-10(8-14)13(9)11(15)16-12(2,3)4/h5,8-10H,1,6-7H2,2-4H3/t9-,10-/m1/s1 |
InChI Key |
BCLGHEKMJMDKPI-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1C=O)CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1C=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
![4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)
![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)


![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)


![methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate](/img/structure/B13906744.png)


